molecular formula C7H12ClNO2 B2507058 Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride CAS No. 2230802-83-0

Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride

Cat. No.: B2507058
CAS No.: 2230802-83-0
M. Wt: 177.63
InChI Key: BMMUJLSVMRSEKW-KQBMADMWSA-N
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Description

Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride is a complex organic compound with a bicyclic structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound has garnered interest due to its unique structural features and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the use of a Diels-Alder reaction, which allows for the formation of the bicyclic structure through a [4+2] cycloaddition process. The reaction conditions for this method include the use of a diene and a dienophile under controlled temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the bicyclic core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

Rel-(1R,5R)-3-azabicyclo[32

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : The compound has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly for its therapeutic potential.

  • Industry: : Its unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Atisine

  • Denudatine

  • Arcutane

  • Arcutine

  • Napelline

  • Hetidine

These compounds share structural similarities but may differ in their biological activities and applications Rel-(1R,5R)-3-azabicyclo[32

Properties

IUPAC Name

(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(7)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMUJLSVMRSEKW-KQBMADMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CNC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@@H]1CNC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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